2-Hydroxybenzophenone

Übersicht

Beschreibung

2-Hydroxybenzophenone is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the ortho position relative to the carbonyl group. This compound is widely recognized for its applications as a UV absorber in sunscreens and other cosmetic products due to its ability to absorb ultraviolet light and protect the skin from harmful radiation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar Friedel-Crafts acylation methods. The process involves the use of phenol and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to around 80-100°C, and the product is isolated through distillation and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form benzophenone derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinones.

Reduction: Benzophenone derivatives.

Substitution: Nitro and halogenated benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Photoinitiators in Polymer Chemistry

2-Hydroxybenzophenone is widely recognized as an effective photoinitiator in the crosslinking of polymers. Its ability to absorb UV light and generate free radicals makes it crucial in photopolymerization processes, which are essential for producing coatings, adhesives, and inks. The compound facilitates the photocrosslinking of polyethylene and other materials, enhancing their mechanical properties and durability .

Dual-Emissive Fluorophores

Recent studies have explored the synthesis of BPOH derivatives that exhibit excited-state intramolecular proton transfer (ESIPT) characteristics. These derivatives have shown potential for applications in anti-counterfeiting technologies, biological imaging, and single-component white organic light-emitting devices (WOLEDs). The dual-emission properties of these compounds can be manipulated by varying excitation energy, making them suitable for advanced data storage and information encryption .

Biological Applications

Copper(II) Complexes

BPOH serves as a ligand in the formation of copper(II) complexes, which have been studied for their interactions with DNA and proteins like bovine serum albumin (BSA). These complexes demonstrate moderate cytotoxicity against cancer cell lines such as HCT116 (human colon carcinoma) and HepG2 (human hepatocellular carcinoma). The presence of BPOH enhances the biological activity of these metallodrugs, indicating its potential role in cancer therapy .

Chemical Auxiliary in Organocatalysis

In organocatalytic systems, BPOH has been utilized as a chemical auxiliary to facilitate the Michael addition reaction. This application allows for the efficient synthesis of γ,α-diamino acid derivatives with high yields and enantioselectivity. The intramolecular hydrogen bonding capabilities of BPOH contribute to its effectiveness in activating substrates for chemical reactions .

Environmental Applications

UV Absorption and Sunscreen Formulations

BPOH is employed as a UV filter in sunscreen formulations due to its ability to absorb UV radiation effectively. Studies have demonstrated that it can enhance the photostability of sunscreens, providing better protection against harmful UV rays. This application is critical for skin cancer prevention and overall dermatological health .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Photochemistry | Photoinitiator in polymer crosslinking | Enhances mechanical properties; widely used in coatings |

| Biological Science | Copper(II) complexes for cancer therapy | Moderate cytotoxicity against cancer cell lines |

| Organocatalysis | Chemical auxiliary for Michael addition | High yields and enantioselectivity achieved |

| Environmental Science | UV filter in sunscreens | Improves photostability; crucial for skin protection |

Case Studies

- BPOH Derivatives as Fluorophores : A study synthesized multiple BPOH derivatives demonstrating dual-emission properties useful for biological imaging and anti-counterfeiting applications. The compounds were characterized by their excitation wavelength dependence and broad emission spectra .

- Copper(II) Complex Interaction Studies : Research on copper(II) complexes formed with BPOH revealed significant interactions with DNA and BSA, indicating potential therapeutic applications in oncology. Cytotoxicity assays showed varying effects based on complex composition, highlighting the importance of ligand selection .

- Sunscreen Efficacy : Clinical trials assessing sunscreens containing BPOH indicated superior protection against UV-induced skin damage compared to physical barriers like beach umbrellas, emphasizing its role in dermatological formulations .

Wirkmechanismus

The primary mechanism of action of 2-Hydroxybenzophenone involves its ability to absorb ultraviolet light and dissipate the absorbed energy as heat. This process occurs through excited-state intramolecular proton transfer (ESIPT), where the hydroxyl proton transfers to the carbonyl oxygen, leading to the formation of a keto form. This rapid proton transfer and subsequent relaxation back to the ground state allow the compound to effectively protect against UV radiation .

Vergleich Mit ähnlichen Verbindungen

- 2-Aminobenzophenone

- 2-Benzoylbenzoic acid

- 3-Hydroxybenzophenone

- 4-Hydroxybenzophenone

- 9-Fluorenone

- 9-Fluorenone-2-carboxylic acid

- Cyclohexyl phenyl ketone

- 1,4-Naphthoquinone

Comparison: 2-Hydroxybenzophenone is unique due to its strong UV-absorbing properties and its ability to undergo ESIPT, which makes it highly effective as a photostabilizer. In contrast, other benzophenone derivatives may have different substituents that alter their photophysical properties and applications. For example, 2-Aminobenzophenone and 2-Benzoylbenzoic acid have different functional groups that affect their reactivity and use in various applications .

Biologische Aktivität

2-Hydroxybenzophenone (2-HBP), a derivative of benzophenone, is an organic compound known for its diverse biological activities. It is primarily recognized for its applications in the fields of photochemistry, as a UV filter, and in medicinal chemistry due to its potential antitumor properties. This article delves into the biological activity of 2-HBP, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

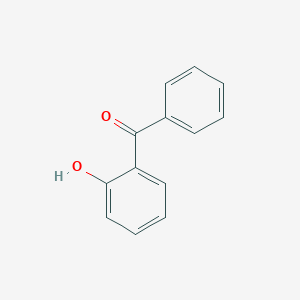

This compound has the following chemical structure:

It features a hydroxyl group (-OH) attached to one of the aromatic rings, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activities of 2-HBP include:

- Antitumor Activity : Studies have shown that 2-HBP and its metal complexes exhibit cytotoxic effects against various cancer cell lines.

- DNA Interaction : The compound has demonstrated the ability to bind with DNA, which is crucial for its antitumor mechanisms.

- Antibacterial Properties : It has been noted for its antibacterial effects against certain bacterial strains.

Antitumor Activity

Recent research highlights the potential of 2-HBP in cancer therapy. A study involving copper(II) complexes of 2-HBP revealed significant cytotoxicity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these complexes were reported as follows:

| Complex | IC50 (HCT116) | IC50 (HepG2) | Selectivity Index (MRC-5/HepG2) | Selectivity Index (MRC-5/HCT116) |

|---|---|---|---|---|

| Complex 1 | 5.32 µM | 4.10 µM | 0.91 | 0.58 |

| Complex 2 | 4.63 µM | 2.20 µM | 0.98 | 0.31 |

| Complex 3 | 5.75 µM | 1.30 µM | - | - |

| Complex 4 | 5.26 µM | 1.00 µM | - | - |

These results indicate that certain complexes derived from 2-HBP exhibit enhanced cytotoxicity compared to others, suggesting that structural modifications can significantly impact their biological effectiveness .

DNA Interaction Studies

The interaction between 2-HBP derivatives and DNA has been extensively studied, revealing that these compounds can intercalate into DNA strands, which may lead to disruptions in replication and transcription processes in cancer cells. Spectrofluorometric titrations have shown that these complexes exhibit moderate binding affinity to DNA, which is essential for their antitumor activity .

Antibacterial Activity

Research has also indicated that 2-HBP possesses antibacterial properties. In a study assessing various benzophenones, including 2-HBP, it was found that they exerted significant antibacterial effects against several bacterial strains through mechanisms involving membrane disruption . This property could be beneficial in developing new antimicrobial agents.

Study on Copper(II) Complexes

A recent study investigated copper(II) complexes based on 2-hydroxybenzophenones and their biological activities. The results indicated that these complexes not only bind effectively to BSA (Bovine Serum Albumin) but also display promising antitumor activity against specific cancer cell lines . The study concluded that the presence of phenolic ligands enhances the biological efficacy of these compounds.

Photophysical Properties

Another study focused on the photophysical properties of this compound derivatives, demonstrating their potential as excited-state intramolecular proton transfer (ESIPT) fluorophores. This property is significant for applications in fluorescence-based imaging techniques in biological systems .

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIAMFHSAAEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047879 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00001 [mmHg] | |

| Record name | 2-Hydroxybenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

117-99-7 | |

| Record name | 2-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV22W4V05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2HBP provide UV protection?

A1: 2HBP derivatives are well-known for their ability to absorb harmful ultraviolet (UV) radiation, primarily UV-A and UV-B rays. [] This protective effect stems from their ability to undergo a process called excited-state intramolecular proton transfer (ESIPT). Upon absorbing UV light, 2HBP molecules transition to an excited state. In this state, the molecule's structure changes, allowing a proton from the hydroxyl group (-OH) to transfer to the carbonyl group (C=O). This transfer dissipates the absorbed energy as heat, effectively preventing the UV radiation from causing damage to the protected material. [, ]

Q2: Are there other proposed mechanisms of UV stabilization by 2HBP beyond UV screening?

A2: Yes, while UV screening is a primary mechanism, 2HBP may also act as an excited-state quencher. [] This means it can interact with excited state molecules in the material being protected, transferring energy through a non-radiative process and preventing photodegradation. Research utilizing nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy is being conducted to further understand these additional stabilization mechanisms. []

Q3: What is the molecular formula and weight of 2HBP?

A3: 2HBP has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol.

Q4: What spectroscopic techniques are used to characterize 2HBP and its derivatives?

A4: Researchers employ a variety of techniques to characterize 2HBP, including:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule by analyzing its vibrational modes. [, , ]* Nuclear Magnetic Resonance (NMR) spectroscopy: Gives detailed information about the structure, dynamics, and interactions of molecules, particularly useful in analyzing the ESIPT process. [, , ]* UV-Vis spectroscopy: Measures the absorption and transmission of UV-Vis light, revealing information about electronic transitions and the UV-absorbing properties of 2HBP derivatives. [, , ]* Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns of 2HBP and its derivatives. [, ]* X-ray diffraction (XRD): Used to analyze the crystal structure of 2HBP complexes. [, , ]

Q5: In what materials are 2HBP derivatives commonly used as UV stabilizers?

A5: 2HBP derivatives find extensive use as stabilizers in various polymers, including:* Polypropylene (PP): Protecting against photodegradation caused by UV exposure. [, , ]* Cellulose acetate butyrate (CAB): Enhancing its durability and resistance to UV degradation. []* Polyesters: Improving their lightfastness and preventing discoloration. []

Q6: How does washing affect the photo-oxidation resistance of polypropylene fibers stabilized with 2HBP derivatives?

A6: Washing stabilized polypropylene fibers, whether with aqueous detergents or benzine, can reduce their photo-oxidation resistance. [] This reduction is primarily due to the leaching of stabilizers during the washing process. Higher molecular weight 2HBP derivatives exhibit better resistance to extraction compared to their lower molecular weight counterparts. []

Q7: Can 2HBP derivatives be used as starting materials for the synthesis of other compounds?

A7: Yes, 2HBP derivatives serve as versatile building blocks in organic synthesis. For instance, they are used in the preparation of:* 9-Xanthenones: Oxidation of 2-hydroxybenzophenones with metal salts like manganese(III) acetate or lead tetraacetate can lead to the formation of 9-xanthenones. []* 4-Arylcoumarins: These compounds can be synthesized from 2HBP via a microwave-promoted, one-pot, solvent-free reaction with alkyl malonate in the presence of DBU. This reaction proceeds through Knoevenagel condensation, intramolecular lactonization, and decarboxylation. []* 3-phenyl-1-benzofuran-2-carboxylic acids: These potential inhibitors of ClC-K chloride channels can be synthesized from 2HBP through a one-pot condensation-cyclization reaction. []

Q8: Have any catalytic applications of 2HBP complexes been reported?

A8: Yes, ruthenium(III) unsymmetrical Schiff base complexes incorporating 2HBP have demonstrated catalytic activity in the oxidation of styrene with sodium hypochlorite. [] The primary reaction pathway involves oxidative cleavage of the C=C bond in styrene, resulting in the formation of benzaldehyde. []

Q9: How is computational chemistry used to study 2HBP and its derivatives?

A9: Computational methods provide valuable insights into:* ESIPT mechanism: Density functional theory (DFT) calculations aid in understanding the electronic structures and energy landscapes involved in the ESIPT process, crucial for UV stabilization. [, ]* Structure-activity relationships (SAR): Computational models help predict the relationship between the structure of 2HBP derivatives and their UV absorption properties, guiding the design of more effective UV filters. [, ]

Q10: How do substituents on the 2HBP scaffold influence its UV absorption properties?

A10: The type and position of substituents on the 2HBP ring system significantly impact its UV absorption characteristics:* Electron-donating groups: Generally enhance UV absorption, leading to a redshift in the absorption spectrum (bathochromic shift). [, ]* Electron-withdrawing groups: Can either enhance or diminish UV absorption depending on their position and nature. [, ]

Q11: What strategies can be employed to enhance the stability of 2HBP derivatives in formulations?

A13: Several strategies can be employed, including:* Encapsulation: Encapsulating 2HBP derivatives in a protective matrix, such as cyclodextrins, can shield them from degradation. []* Addition of antioxidants: Antioxidants can scavenge free radicals generated during degradation, improving overall stability. * Control of pH and storage conditions: Storing formulations at a suitable pH and temperature can minimize degradation.

Q12: Are there regulations governing the use of 2HBP derivatives in consumer products?

A12: Yes, the use of 2HBP derivatives, particularly in cosmetics and sunscreens, is subject to regulations that vary by region. These regulations aim to ensure consumer safety by:* Setting limits on the maximum concentration allowed in formulations.* Requiring manufacturers to conduct safety testing.* Monitoring for potential adverse effects and environmental impact.

Q13: What analytical techniques are employed to determine the concentration of 2HBP derivatives in various matrices?

A15: Common analytical techniques include:* High-performance liquid chromatography (HPLC): This method allows for the separation and quantification of 2HBP derivatives in complex mixtures, such as formulations or environmental samples. []* Gas chromatography (GC): This technique can be used for the analysis of volatile 2HBP derivatives. * UV-Vis spectrophotometry: This method relies on the characteristic UV-Vis absorption of 2HBP derivatives for quantification. [, ]

Q14: What are the potential environmental impacts of 2HBP derivatives?

A16: The widespread use of 2HBP derivatives, particularly in sunscreens and personal care products, raises concerns about their potential impact on the aquatic environment. Studies have shown that some 2HBP derivatives exhibit toxicity to aquatic organisms, even at low concentrations. []

Q15: Are there efforts to mitigate the environmental impact of 2HBP derivatives?

A15: Yes, research is ongoing to:* Develop more environmentally friendly alternatives to 2HBP-based UV filters.* Investigate the biodegradability of 2HBP derivatives.* Develop strategies for removing 2HBP derivatives from wastewater.

Q16: What are the challenges associated with recycling materials containing 2HBP derivatives?

A16: The presence of 2HBP derivatives can complicate the recycling process of polymers. * Contamination: 2HBP derivatives can leach out of the polymer during recycling, contaminating the recycled material. * Thermal degradation: High temperatures used in some recycling processes can degrade 2HBP derivatives, releasing potentially harmful byproducts.

Q17: What research tools and resources are crucial for advancing the understanding and applications of 2HBP derivatives?

A26: Key resources include:* Advanced spectroscopic techniques: NMR, EPR, and time-resolved spectroscopy provide valuable insights into the photochemical behavior of 2HBP derivatives. [, , ]* Computational chemistry software: DFT calculations and molecular dynamics simulations aid in predicting properties and guiding the design of novel derivatives. [, ]* High-throughput screening platforms: These platforms allow for the rapid evaluation of a large number of 2HBP derivatives for desired properties, such as UV absorption, stability, and biodegradability.

Q18: What are some key historical milestones in the research and development of 2HBP derivatives?

A18: Important milestones include:* Discovery of the UV-stabilizing properties of 2HBP derivatives: This discovery opened up a wide range of applications in plastics, coatings, and other materials. * Development of synthetic methods for producing 2HBP derivatives with tailored properties: This development allowed for the fine-tuning of 2HBP derivatives for specific applications. * Growing awareness of the environmental impact of 2HBP derivatives: This awareness has spurred research into more sustainable alternatives and strategies for mitigating environmental damage.

Q19: How does research on 2HBP derivatives intersect with other scientific disciplines?

A28: Research on 2HBP derivatives bridges various fields, including:* Organic chemistry: Synthesis of new derivatives with improved properties. * Photochemistry: Understanding the excited-state behavior and photodegradation mechanisms. [, , ]* Materials science: Developing new UV-stabilized materials with enhanced durability. [, , , ]* Environmental science: Assessing the impact of 2HBP derivatives on the environment and developing mitigation strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.